molecular formula C25H21N3O2 B6541434 N-(diphenylmethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1058226-05-3

N-(diphenylmethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No. B6541434
CAS RN: 1058226-05-3
M. Wt: 395.5 g/mol
InChI Key: AACXWPFLMQQYFA-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide (DPM-2-OPDPA) is a novel organophosphorus compound that has recently been studied for its potential applications in a variety of scientific research fields. The compound was first synthesized in 2018 by researchers at the University of California, Los Angeles (UCLA). The compound has been found to have unique biological and biochemical properties that make it an attractive candidate for use in a variety of scientific research applications.

Scientific Research Applications

N-(diphenylmethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has been found to have a number of potential applications in scientific research. For example, the compound has been studied for its potential use as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, the compound has been studied for its potential use as a selective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. Furthermore, the compound has been studied for its potential use as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of monoamine neurotransmitters.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is not yet fully understood. However, it is believed that the compound may act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes, by binding to the active site of the enzyme and preventing the substrate from binding. Additionally, the compound may act as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the substrate from binding. Furthermore, the compound may act as an inhibitor of monoamine oxidase by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(diphenylmethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide are not yet fully understood. However, the compound has been found to have a number of potential effects on the body. For example, the compound has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. Additionally, the compound has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of monoamine neurotransmitters. Furthermore, the compound has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using N-(diphenylmethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide in lab experiments include its high purity, low cost, and ease of synthesis. Additionally, the compound has been found to have a number of potential applications in scientific research. Furthermore, the compound has been found to have a number of potential biochemical and physiological effects on the body, which could be studied in laboratory experiments.
The limitations of using N-(diphenylmethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide in lab experiments include the fact that the mechanism of action of the compound is not yet fully understood. Additionally, the compound has not been extensively studied, so the potential effects of the compound on the body are not yet fully understood. Furthermore, the compound has not been approved for use in humans, so it is not yet known if the compound is safe for use in humans.

Future Directions

For research on N-(diphenylmethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide include further studies on the biochemical and physiological effects of the compound on the body. Additionally, further studies on the mechanism of action of the compound are needed in order to understand how the compound is able to interact with enzymes and other proteins in the body. Furthermore, further studies on the safety and efficacy of the compound for use in humans are needed in order to determine if the compound is safe for use in humans. Additionally, further studies on the potential applications of the compound in scientific research are needed in order to determine if the compound can be used in a variety of scientific research applications.

Synthesis Methods

The synthesis of N-(diphenylmethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide involves the use of a number of different chemical reagents and techniques. The first step involves the reaction of a phenylboronic acid with an arylacetamide in the presence of a base, such as triethylamine. This reaction results in the formation of a dihydropyrimidinone. The dihydropyrimidinone is then reacted with an arylacetamide in the presence of a base, such as triethylamine, to produce the desired product, N-(diphenylmethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide.

properties

IUPAC Name

N-benzhydryl-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-23(17-28-18-26-22(16-24(28)30)19-10-4-1-5-11-19)27-25(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,25H,17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACXWPFLMQQYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

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